6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one
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Overview
Description
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one is a compound belonging to the phenoxazine family. Phenoxazines are heterocyclic compounds known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, like other phenoxazine derivatives, exhibits significant biological and optoelectronic properties .
Preparation Methods
The synthesis of 6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one involves several steps. One common method is the reaction of diaza-5H-benzo[a]phenoxazin-5-one with various phenols catalyzed by a Pd/t-BuXPhos/K3PO4 system . This reaction yields ether derivatives in good quantities. The structures of the synthesized compounds are confirmed using UV-visible, FTIR, and 1H NMR data .
Chemical Reactions Analysis
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it exhibits antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . It is also used in chemotherapy, with actinomycin D, a compound containing a phenoxazine moiety, functioning as both an antibiotic and anticancer agent .
Mechanism of Action
The mechanism of action of 6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit glucosamine-6-phosphate synthase, AmpC beta-lactamase, and Lanosterol-14α-demethylase . These interactions result in its multi-target inhibitory effects, making it useful in cases of multi-drug resistance .
Comparison with Similar Compounds
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one is unique compared to other phenoxazine derivatives due to its specific structural modifications. Similar compounds include phenothiazines and other phenoxazine derivatives, which also have applications in medicine and material sciences . the specific isopropyl sulfanyl group in this compound provides it with distinct properties and applications .
Properties
CAS No. |
78490-00-3 |
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Molecular Formula |
C19H15NO2S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-propan-2-ylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C19H15NO2S/c1-11(2)23-19-17(21)13-8-4-3-7-12(13)16-18(19)22-15-10-6-5-9-14(15)20-16/h3-11H,1-2H3 |
InChI Key |
NMPBWROURAMROW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Origin of Product |
United States |
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